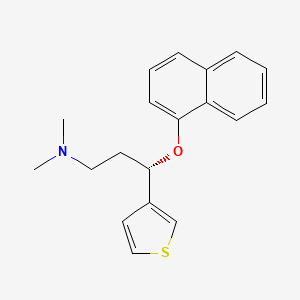
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine is a complex organic compound that features a naphthalene ring, a thiophene ring, and a dimethylamine group
Preparation Methods
The synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine typically involves multiple steps, including the formation of the naphthalen-1-yloxy and thiophen-3-yl intermediates, followed by their coupling with the dimethylamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene or thiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other derivatives of naphthalene and thiophene, such as:
Naphthalene-1-yl derivatives: These compounds share the naphthalene ring structure and may exhibit similar aromatic properties.
Thiophene-3-yl derivatives: These compounds contain the thiophene ring and can undergo similar chemical reactions.
Dimethylamine derivatives: Compounds with the dimethylamine group may have comparable reactivity and biological activity.
What sets (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl) propan-1-amine apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NOS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3/t18-/m0/s1 |
InChI Key |
HVZLSFQJZSADFM-SFHVURJKSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
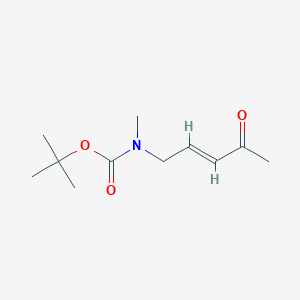
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
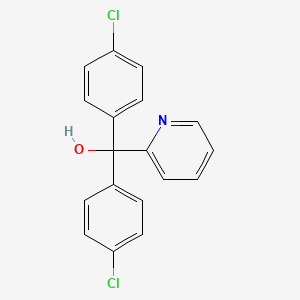
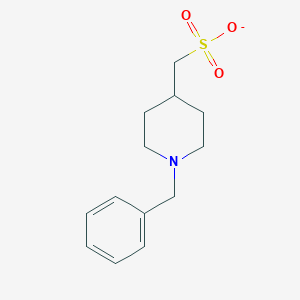
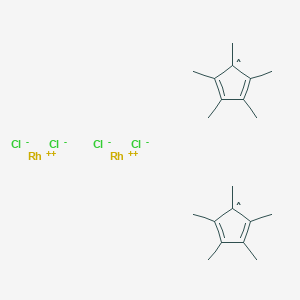
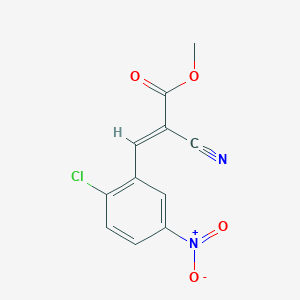
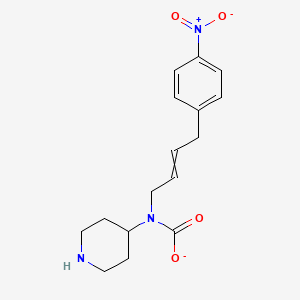
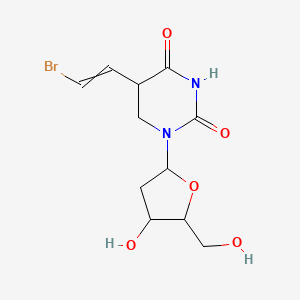
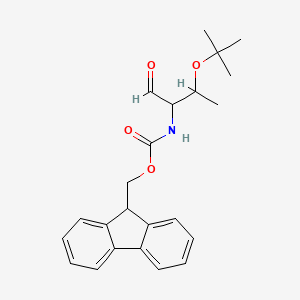
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid](/img/structure/B14798423.png)
![(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
